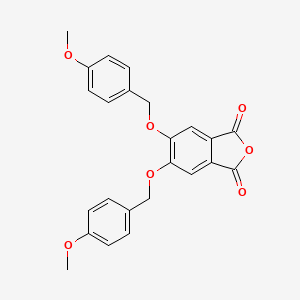

3,3'-Bis(3,5-diphenylphenyl)-1,1'-binaphthalene-2,2'-diol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Synthesis and Catalytic Applications

A notable application is in the synthesis and resolution of atropisomeric diphosphines, demonstrating the compound's utility in asymmetric catalysis. For instance, the synthesis, resolution, and application of binaphtho[b]furan derivatives, which are closely related to the mentioned compound, have been explored, indicating its efficacy in catalytic reactions, including Pd(0)-catalyzed intermolecular Heck reactions (Andersen, Parvez, McDonald, & Keay, 2004). Furthermore, the absolute configuration of similar binaphthalene derivatives has been confirmed using various spectroscopic techniques, resolving discrepancies in the literature and laying the groundwork for precise application in asymmetric synthesis (Polavarapu, Petrovic, Vick, Wulff, Ren, Ding, & Staples, 2009).

Material Science and Luminescence

In the realm of materials science, binaphthalene derivatives have been studied for their luminescent properties. For example, research into copper(I)–bromodiimine–diphosphine complexes showcases the stability and moderate emission behavior in the solid state of these compounds, underlining their potential in developing luminescent materials (Feng, Xin, Guo, Chen, Liang, Xu, & Li, 2015).

Fluorescence Sensing

Binaphthalene-based polymers have been synthesized for fluorescence sensing, demonstrating the compound's utility in detecting specific ions and molecules. For instance, (S)-binaphthalene-based polymer sensors have shown remarkable "turn-on" fluorescence-enhancement responses towards F− ions, presenting a direct visual detection method that could be observed under UV light (Li, Wei, Sheng, Quan, Cheng, & Zhu, 2014). Additionally, a new chiral binaphthalene-based fluorescence polymer sensor has been developed for highly enantioselective recognition of phenylalaninol, showcasing its potential in chiral discrimination through fluorescence signaling (Wei, Zhang, Dai, Quan, Cheng, & Zhu, 2013).

properties

IUPAC Name |

3-(3,5-diphenylphenyl)-1-[3-(3,5-diphenylphenyl)-2-hydroxynaphthalen-1-yl]naphthalen-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C56H38O2/c57-55-51(47-31-43(37-17-5-1-6-18-37)29-44(32-47)38-19-7-2-8-20-38)35-41-25-13-15-27-49(41)53(55)54-50-28-16-14-26-42(50)36-52(56(54)58)48-33-45(39-21-9-3-10-22-39)30-46(34-48)40-23-11-4-12-24-40/h1-36,57-58H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSVFHSXATSQDBI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=CC(=C2)C3=CC4=CC=CC=C4C(=C3O)C5=C(C(=CC6=CC=CC=C65)C7=CC(=CC(=C7)C8=CC=CC=C8)C9=CC=CC=C9)O)C1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C56H38O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

742.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,3'-Bis(3,5-diphenylphenyl)-1,1'-binaphthalene-2,2'-diol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-Fluoro-phenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B6591687.png)

![7-Bromo-2-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B6591705.png)

![1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde](/img/structure/B6591732.png)

![Tert-butyl 4-[3-amino-5-(trifluoromethyl)phenyl]piperidine-1-carboxylate](/img/structure/B6591741.png)

![10-Oxa-4-azatricyclo[5.2.1.0^{2,6}]decane](/img/structure/B6591774.png)